Neoastilbin
Overview
Description
Neoastilbin is a flavonoid compound isolated from the rhizome of Smilax glabra . It is known for its various biological activities, including anti-inflammatory, antioxidant, and immunomodulatory effects . This compound is one of the stereoisomers of astilbin, with the chemical structure (2S, 3S)-3,3′,4′,5,7-pentahydroxyflavanon-3-α-L-rhamnopyranoside .
Mechanism of Action
Target of Action
Neoastilbin, a flavonoid isolated from the rhizome of Smilax glabra , primarily targets Nuclear Factor Kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome pathways . These targets play a crucial role in the inflammatory response, making them key players in conditions such as gouty arthritis .
Mode of Action
This compound interacts with its targets by suppressing the activation of NF-κB and NLRP3 inflammasome pathways . This interaction results in a significant decrease in the secretion of key inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) .
Biochemical Pathways
The primary biochemical pathways affected by this compound are the NF-κB and NLRP3 inflammasome pathways . The suppression of these pathways leads to downstream effects such as reduced inflammation and alleviation of symptoms in conditions like gouty arthritis .
Pharmacokinetics
The pharmacokinetics of this compound involve its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. The water solubility of this compound is 217.16 μg/mL . In simulated intestinal fluid (SIF), about 88.3% of this compound remains after 4 hours of incubation at 37 °C . The absolute bioavailability of this compound in a rat showed no significant difference with a value of 0.28% .
Result of Action
The molecular and cellular effects of this compound’s action include a significant decrease in the secretion of key inflammatory cytokines . This leads to a reduction in swelling degree and histopathological injury in conditions like gouty arthritis . Furthermore, this compound has been found to inhibit alpha-glucosidase (AG) more effectively than acarbose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solubility and stability of this compound can be affected by the pH of the environment . Additionally, the extraction method can impact the bioavailability of this compound .
Biochemical Analysis
Biochemical Properties
Neoastilbin interacts with several biomolecules, including nuclear factor kappa B (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome pathways . It attenuates the phosphorylation of IKKα, p65, and IκBα in a dose-dependent way .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by suppressing the activation of NF-κB and NLRP3 inflammasome pathways in monosodium urate (MSU) stimulated THP-1-derived macrophages . It also diminishes the secretion of interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It inhibits the NF-κB and NLRP3 inflammasome pathways, which are involved in the inflammatory response .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neoastilbin can be isolated from the rhizome of Smilax glabra using preparative high-performance liquid chromatography (HPLC) . The process involves extracting the flavonoids from the plant material, followed by purification using HPLC to obtain high-purity this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification from Smilax glabra. The plant material is first dried and ground, followed by solvent extraction. The extract is then subjected to chromatographic techniques to isolate and purify this compound .
Chemical Reactions Analysis
Types of Reactions: Neoastilbin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving this compound can occur in the presence of nucleophiles or electrophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield quinones or other oxidized derivatives, while reduction may produce dihydroflavonoid derivatives .
Scientific Research Applications
Comparison with Similar Compounds
- Astilbin
- Isoastilbin
- Neoisoastilbin
Neoastilbin’s unique properties and diverse applications make it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
(2S,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19-,20+,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROGCCBNZBKLEL-MFSALPCASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20331828 | |
Record name | Neoastilbin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54081-47-9 | |
Record name | Neoastilbin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54081-47-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neoastilbin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20331828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Neoastilbin exerts its anti-inflammatory effects by primarily targeting the TLR4/NF-κB pathway. [] It binds to TLR4 receptors, inhibiting their activation and the subsequent downstream signaling cascade. This cascade usually leads to the activation of the transcription factor NF-κB, which then translocates to the nucleus and promotes the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. By blocking TLR4/NF-κB signaling, this compound effectively reduces the production of these pro-inflammatory mediators, thereby mitigating inflammation. [, ] this compound also demonstrates inhibitory effects on the NLRP3 inflammasome pathway, another key player in inflammatory responses. [] It suppresses the activation of the NLRP3 inflammasome, which in turn reduces the production of mature IL-1β, a potent inflammatory cytokine. []
ANone: this compound is a dihydroflavonol glycoside, specifically the (2S,3S)-stereoisomer of astilbin.
ANone: this compound has shown promising in vitro and in vivo efficacy in preclinical studies.
- In vitro: It effectively inhibits the production of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in lipopolysaccharide (LPS)-stimulated RAW264.7 cells, a common macrophage cell line used to study inflammation. [] It also demonstrates strong antioxidant activity in various assays, including DPPH radical scavenging, ABTS radical scavenging, and ferric reducing antioxidant power (FRAP). []
- In vivo: In a mouse model of gouty arthritis induced by monosodium urate (MSU) injection, this compound significantly reduced ankle joint swelling and histopathological injury. [] It also attenuated the levels of inflammatory cytokines in both serum and joint tissues, indicating its systemic and local anti-inflammatory effects. [, ] Furthermore, in a mouse model of sepsis induced by cecal ligation puncture (CLP), this compound administration improved liver and kidney function, reduced organ damage, and suppressed inflammatory responses. []
ANone: Currently, detailed toxicological data on this compound is limited. While preclinical studies have not reported significant adverse effects, comprehensive safety evaluations, including acute and chronic toxicity studies, are needed to establish its safety profile, determine a safe dosage range, and identify any potential long-term effects.
ANone: Various analytical techniques have been employed to characterize, quantify, and monitor this compound in different matrices.
- High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, is widely used for the separation, identification, and quantification of this compound in plant extracts, formulations, and biological samples. [, , , , , ] This technique provides high sensitivity and selectivity for accurate analysis.
- Ultra-High Performance Liquid Chromatography (UPLC): UPLC, a more advanced version of HPLC, offers improved resolution, sensitivity, and speed of analysis. [, , ] It has been employed for the determination of this compound and its isomers in complex mixtures.
- Mass Spectrometry (MS): MS techniques, such as tandem mass spectrometry (MS/MS), are often coupled with HPLC or UPLC to provide accurate identification and structural information about this compound. [, , ] The mass-to-charge ratio (m/z) of the compound and its fragment ions are analyzed to confirm its identity.
- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, including 1H NMR and 13C NMR, plays a crucial role in the structural elucidation of this compound. [, , , , ] It provides detailed information about the compound's carbon and hydrogen atoms, allowing for the determination of its chemical structure and stereochemistry.
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